Sodium 4-bromo-3-fluorobenzene-1-sulfinate Sodium 4-bromo-3-fluorobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20390079
InChI: InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H3BrFNaO2S
Molecular Weight: 261.05 g/mol

Sodium 4-bromo-3-fluorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC20390079

Molecular Formula: C6H3BrFNaO2S

Molecular Weight: 261.05 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-bromo-3-fluorobenzene-1-sulfinate -

Specification

Molecular Formula C6H3BrFNaO2S
Molecular Weight 261.05 g/mol
IUPAC Name sodium;4-bromo-3-fluorobenzenesulfinate
Standard InChI InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
Standard InChI Key FDMXMPDNWBCRQN-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)[O-])F)Br.[Na+]

Introduction

Sodium 4-bromo-3-fluorobenzene-1-sulfinate is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, and a sulfinate group. The molecular formula for this compound is C₆H₃BrFNaO₂S, and it has a molecular weight of approximately 261.05 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique halogen substitution pattern and potential biological activity.

Synthesis and Applications

This compound and its analogs are valuable in organic synthesis due to their ability to participate in cross-coupling reactions, similar to other sulfinate salts . These reactions are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

In medicinal chemistry, sulfinate compounds are explored for their potential biological activities, including enzyme inhibition and antibacterial properties . The sulfinate group can form covalent bonds with biological molecules, influencing various biochemical pathways.

4.1. Enzyme Inhibition

Sulfinate compounds can act as reversible or irreversible enzyme inhibitors, depending on the reaction conditions. This property makes them valuable for studying biochemical pathways and developing therapeutic agents.

4.2. Drug Development

In drug development, sulfonamide-based compounds are well-known for their antibacterial properties. The structural similarity of sodium 4-bromo-3-fluorobenzene-1-sulfinate to these compounds suggests potential applications in synthesizing new pharmaceuticals.

Comparison with Similar Compounds

Sodium 4-bromo-3-fluorobenzene-1-sulfinate shares structural similarities with other sulfinate compounds but differs in the positioning of its halogen substituents. This unique arrangement affects its reactivity and biological activity.

Compound NameMolecular FormulaUnique Features
Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinateC₆H₂BrClFNaO₂SContains chlorine, bromine, fluorine, and a sulfinate group.
Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinateC₇H₅BrClNaO₃SContains a methoxy group; useful in organic synthesis and biological research.
Sodium 4-bromo-3-fluorobenzene-1-sulfinateC₆H₃BrFNaO₂SFeatures bromine and fluorine with a sulfinate group.

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